2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene
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Overview
Description
2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7BrF2O2 and a molecular weight of 253.04 g/mol It is a derivative of benzene, substituted with bromine, fluorine, and methoxymethoxy groups
Preparation Methods
The synthesis of 2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 1,5-difluoro-3-(methoxymethoxy)benzene. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Scientific Research Applications
2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene can be compared with similar compounds such as:
2-Bromo-1,3-difluoro-5-methoxybenzene: This compound has a similar structure but differs in the position of the methoxy group, which can affect its chemical reactivity and applications.
2-Bromo-1,5-difluoro-3-methylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H7BrF2O2 |
---|---|
Molecular Weight |
253.04 g/mol |
IUPAC Name |
2-bromo-1,5-difluoro-3-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7BrF2O2/c1-12-4-13-7-3-5(10)2-6(11)8(7)9/h2-3H,4H2,1H3 |
InChI Key |
YGPHUGZCZKDNNU-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=CC(=C1)F)F)Br |
Origin of Product |
United States |
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